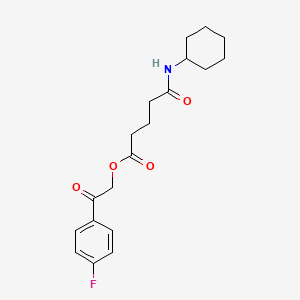
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has attracted significant attention in the scientific community due to its potential as an anti-cancer agent.
Wirkmechanismus
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate targets RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This inhibition leads to the activation of the p53 pathway, which is responsible for regulating cell cycle progression and inducing apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of p53 and its downstream targets, such as p21 and BAX, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit ribosomal RNA synthesis, leading to a reduction in protein synthesis and cell growth. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a useful tool for studying the role of this transcriptional pathway in cancer. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to be effective against a wide range of cancer types, making it a valuable tool for studying cancer biology. However, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has some limitations as a research tool. It has been shown to have off-target effects on other transcriptional pathways, which may complicate the interpretation of results. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
For research on 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate include the development of combination therapies, biomarkers for response prediction, and improved derivatives.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form 2-(4-fluorophenyl)-2-oxoethyl oxalate. This intermediate is then reacted with cyclohexylamine and pentanoic acid to form 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate. The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has shown promising results in preclinical studies, demonstrating efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancers.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO4/c20-15-11-9-14(10-12-15)17(22)13-25-19(24)8-4-7-18(23)21-16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVHVYSXDSCHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)
![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)
![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)